molecular formula C18H14ClNO2 B5843810 N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide

N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide

Cat. No.: B5843810
M. Wt: 311.8 g/mol
InChI Key: MLCOUCNWCJLHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic carboxamides This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a carboxamide group attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 1-methoxynaphthalene.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Amidation: The ester is then reacted with 1-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carboxamide group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-1-methoxynaphthalene-2-carboxamide.

    Reduction: Formation of N-(4-chlorophenyl)-1-methoxynaphthylamine.

    Substitution: Formation of N-(4-methoxyphenyl)-1-methoxynaphthalene-2-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antic

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-22-17-15-5-3-2-4-12(15)6-11-16(17)18(21)20-14-9-7-13(19)8-10-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCOUCNWCJLHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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